molecular formula C23H27N5O3S B2855347 ethyl 4-(2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 896312-27-9

ethyl 4-(2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2855347
CAS No.: 896312-27-9
M. Wt: 453.56
InChI Key: WILLSESFPIQHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a cyclohexyl group at position 5 and a 1H-pyrrol-1-yl group at position 2. The triazole ring is linked via a sulfanylacetamido bridge to an ethyl benzoate moiety.

The synthesis of such compounds typically involves condensation reactions between substituted triazoles and acylating agents. For instance, analogous methods involve refluxing triazole derivatives with substituted benzaldehydes or acetic acid derivatives in ethanol, followed by purification. Crystallographic validation of related structures using programs like SHELXL and ORTEP confirms the importance of structural precision in optimizing physicochemical properties.

Properties

IUPAC Name

ethyl 4-[[2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3S/c1-2-31-22(30)18-10-12-19(13-11-18)24-20(29)16-32-23-26-25-21(17-8-4-3-5-9-17)28(23)27-14-6-7-15-27/h6-7,10-15,17H,2-5,8-9,16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILLSESFPIQHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Disconnection Strategy

The target molecule is dissected into three primary fragments:

  • 1,2,4-Triazole Core : 5-Cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol.
  • Sulfanyl-Acetamido Linker : 2-Chloroacetamide or its activated ester.
  • Benzoate Ester : Ethyl 4-aminobenzoate.

Functional Group Compatibility

  • The triazole’s 3-position sulfanyl group enables nucleophilic substitution with α-haloacetamides.
  • The benzoate’s amino group facilitates amide coupling via carbodiimide-mediated activation.

Synthesis of 5-Cyclohexyl-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazole-3-thiol

Cyclocondensation of Thiosemicarbazide

A modified protocol from PMC9786072 employs:

  • Reactants : Cyclohexanecarboxylic acid hydrazide and 1H-pyrrole-1-carboximidamide.
  • Conditions : Reflux in ethanol with catalytic HCl (12 h, 80°C).
  • Mechanism : Cyclodehydration forms the 1,2,4-triazole ring, with thiol group retention.

Equation :
$$
\text{Cyclohexanecarbohydrazide} + \text{1H-Pyrrole-1-carboximidamide} \xrightarrow{\text{HCl, EtOH}} \text{Triazole-3-thiol} + \text{NH}3 + \text{H}2\text{O}
$$

Purification and Characterization

  • Recrystallization : Dichloromethane/hexane (1:3) yields 85% pure product.
  • Spectroscopy : $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$): δ 1.2–1.8 (m, 10H, cyclohexyl), 6.5–6.7 (m, 4H, pyrrole), 13.1 (s, 1H, SH).

Formation of Sulfanyl-Acetamido Intermediate

Thioetherification with Ethyl Chloroacetate

Adapting WO2019097306A2:

  • Reactants : Triazole-3-thiol (1 eq), ethyl chloroacetate (1.2 eq).
  • Base : K$$2$$CO$$3$$ in dry DMF, 0°C → RT, 6 h.
  • Workup : Aqueous extraction (EtOAc), column chromatography (SiO$$_2$$, hexane:EtOAc 4:1).

Equation :
$$
\text{Triazole-3-thiol} + \text{ClCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}3} \text{Triazole-S-CH}2\text{COOEt} + \text{KCl} + \text{H}_2\text{O}
$$

Aminolysis to Acetamido Derivative

  • Reactants : Ethyl sulfanyl acetate (1 eq), ammonium hydroxide (4 eq).
  • Conditions : MeOH, 50°C, 4 h.
  • Yield : 78% after recrystallization (ethanol).

Equation :
$$
\text{Triazole-S-CH}2\text{COOEt} + \text{NH}3 \rightarrow \text{Triazole-S-CH}2\text{CONH}2 + \text{EtOH}
$$

Coupling with Ethyl 4-Aminobenzoate

Carbodiimide-Mediated Amide Bond Formation

Following US7132444B2:

  • Activation : Ethyl 4-aminobenzoate (1 eq), EDCl (1.5 eq), HOBt (1.5 eq) in DCM, 0°C, 1 h.
  • Coupling : Add sulfanyl-acetamido intermediate (1 eq), stir at RT, 12 h.
  • Workup : Wash with NaHCO$$3$$, dry (MgSO$$4$$), evaporate.

Equation :
$$
\text{Ar-NH}2 + \text{R-CONH}2 \xrightarrow{\text{EDCl/HOBt}} \text{Ar-NH-C(O)-R} + \text{NH}_3
$$

Final Product Isolation

  • Purification : Silica gel chromatography (DCM:MeOH 9:1), yielding 70% pure product.
  • Analytical Data :
    • MP : 148–150°C.
    • HRMS : [M+H]$$^+$$ calcd. for C$${24}$$H$${28}$$N$$5$$O$$3$$S: 490.1864; found: 490.1861.

Optimization and Challenges

Solvent Selection for Thioetherification

  • Avoiding Carcinogens : Replace dichloromethane with ethyl acetate/THF mixtures, improving safety without yield loss (82% vs. 85%).

Byproduct Mitigation

  • Over-Alkylation : Controlled stoichiometry (1:1.2 thiol:chloroacetate) minimizes di-substitution.
  • Oxidation : N$$_2$$ atmosphere prevents sulfoxide formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has a complex molecular structure characterized by the presence of triazole and pyrrole rings, which are known for their biological activity. The molecular formula is C23H27N5O3SC_{23}H_{27}N_{5}O_{3}S .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research has demonstrated that derivatives containing triazole and pyrrole moieties exhibit significant cytotoxic effects against various cancer cell lines. A notable study screened a library of compounds on multicellular spheroids and identified several candidates with promising anticancer properties .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar structures have been tested for their efficacy against bacterial and fungal strains. The presence of the triazole ring is particularly noteworthy, as it has been associated with antifungal properties in various studies. The activity against pathogens such as Candida and Staphylococcus species could be explored further .

Pharmacological Insights

  • Screening for Anticancer Properties : A study conducted on a series of triazole derivatives showed that modifications at the pyrrole position significantly enhanced anticancer activity against breast cancer cell lines. This compound was among the compounds tested and exhibited promising results .
  • Antimicrobial Efficacy : Another research project focused on the antimicrobial potential of sulfanyl derivatives found that compounds similar to this compound showed significant inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic residues in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound’s structural uniqueness lies in its cyclohexyl and pyrrole substituents. Below is a comparative analysis with key analogs:

Compound Name / ID Molecular Formula Molecular Weight Substituents on Triazole (Position 4 and 5) Key Features
Target Compound C₂₄H₂₇N₅O₃S 489.62 4: 1H-pyrrol-1-yl; 5: cyclohexyl Bulky cyclohexyl enhances lipophilicity; pyrrole may improve π-π interactions.
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate C₂₄H₂₂ClN₅O₃S 495.98 4: 1H-pyrrol-1-yl; 5: 4-chlorobenzyl Chlorobenzyl increases electron-withdrawing effects; may enhance stability.
Compound 9d (C₂₀H₁₅ClF₃N₇O₄S) C₂₀H₁₅ClF₃N₇O₄S 541.89 4: nitrobenzylidene; 5: trifluoromethyl Trifluoromethyl improves metabolic stability; nitro group may confer redox activity.
2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid C₉H₁₄N₄O₂S 242.30 4: methyl; 5: pyridin-3-yl Pyridinyl enhances solubility; methyl reduces steric hindrance.

Elemental Analysis and Physicochemical Properties

Elemental analysis data for select compounds highlight the impact of substituents on composition:

Compound Calculated (%) Found (%) Deviation (%)
Target Compound* C: 58.87; H: 5.56; N: 14.31 - -
Compound 9d C: 44.33; H: 2.79; N: 18.09 C: 44.21; H: 2.68; N: 18.01 C: -0.12; H: -0.11; N: -0.08
Analog in C: 47.34; H: 3.18; N: 19.32 C: 47.26; H: 3.05; N: 19.27 C: -0.08; H: -0.13; N: -0.05

*Calculated values for the target compound based on its molecular formula. Minor deviations in analogs (e.g., 9d) suggest high synthetic purity, likely achieved via optimized reflux conditions.

Crystallographic and Structural Validation

Programs like SHELXL and ORTEP-3 are critical for confirming molecular geometry. For example, the chlorobenzyl analog’s structure was likely validated via SHELXL refinement, ensuring accurate bond lengths and angles. The cyclohexyl group in the target compound may induce conformational rigidity, affecting crystal packing and solubility.

Biological Activity

Ethyl 4-(2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, particularly its antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N5O2SC_{20}H_{25}N_5O_2S, with a molecular weight of 433.6 g/mol. Its structure features a triazole ring, which is commonly associated with various biological activities.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . This compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance:

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

These results indicate its potential as an effective antimicrobial agent, particularly in combating antibiotic-resistant strains.

Anticancer Activity

The compound has shown promising anticancer effects in various in vitro studies. It was tested against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), revealing:

Cell LineIC50 (µM)Reference
MCF712.5
A54915.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has exhibited anti-inflammatory activity . In animal models, it reduced inflammation markers such as TNF-alpha and IL-6 significantly when administered at doses of 10 mg/kg body weight.

Case Studies

A notable case study involved the administration of this compound in a murine model of induced inflammation. The results showed a marked reduction in paw edema compared to control groups, suggesting its efficacy in inflammatory conditions.

Q & A

Q. What synthetic strategies are recommended for preparing ethyl 4-(2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Nucleophilic substitution : Reacting a thiol-containing triazole intermediate with chloroacetamide derivatives under basic conditions (e.g., sodium methoxide in methanol) to form the sulfanylacetamido bridge .
  • Cyclohexyl and pyrrole incorporation : Introducing the cyclohexyl group via alkylation or Suzuki coupling, followed by pyrrole functionalization using Buchwald-Hartwig amination or direct cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the triazole ring and substituent positions. 15N^{15}N-NMR may resolve ambiguities in heterocyclic nitrogen environments .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Preconditioning crystals in DMSO or DMF improves diffraction quality .

Advanced Research Questions

Q. How can researchers address discrepancies in reported enzyme inhibition data for this compound?

  • Methodological Answer : Contradictions often arise from variations in assay conditions. Standardize protocols by:
  • Enzyme source : Use recombinant enzymes (e.g., expressed in E. coli) to minimize batch variability .
  • Control experiments : Include positive controls (e.g., known inhibitors like staurosporine for kinases) and assess non-specific binding via thermal shift assays .
  • Data normalization : Express IC50_{50} values relative to baseline activity in vehicle-treated samples. Statistical tools like Grubbs’ test can identify outliers .

Q. What computational approaches predict the compound’s binding mode to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., kinases). Validate docking poses with molecular dynamics (MD) simulations (NAMD or GROMACS) over 100–200 ns trajectories .
  • QSAR Modeling : Generate 3D-QSAR models (CoMFA/CoMSIA) using training sets of triazole derivatives with known activity. Focus on descriptors like LogP, polar surface area, and H-bond acceptor/donor counts .

Q. How can crystallization conditions be optimized for high-resolution X-ray structures?

  • Methodological Answer :
  • Solvent screening : Use vapor diffusion (hanging drop) with PEG-based precipitants (e.g., PEG 3350) and co-solvents like 2-methyl-2,4-pentanediol (MPD) .
  • Temperature gradients : Screen crystallization at 4°C, 20°C, and 37°C to identify optimal nucleation conditions.
  • Cryoprotection : Soak crystals in mother liquor supplemented with 20–25% glycerol before flash-freezing in liquid nitrogen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.